REACTION_SMILES
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[CH3:1][C:2]1([CH3:21])[O:3][CH2:4][C:5](=[CH:8][CH2:9][n:10]2[c:11]3[n:12][c:13]([NH2:20])[n:14][c:15]([Cl:19])[c:16]3[n:17][cH:18]2)[CH2:6][O:7]1.[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[CH3:1][C:2]1([CH3:21])[O:3][CH2:4][CH:5]([CH2:8][CH2:9][n:10]2[c:11]3[n:12][c:13]([NH2:20])[n:14][c:15]([Cl:19])[c:16]3[n:17][cH:18]2)[CH2:6][O:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OCC(=CCn2cnc3c(Cl)nc(N)nc32)CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC1(C)OCC(CCn2cnc3c(Cl)nc(N)nc32)CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |